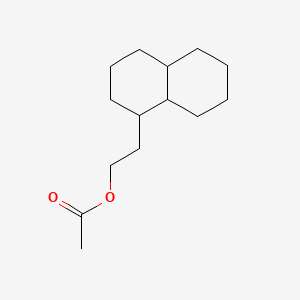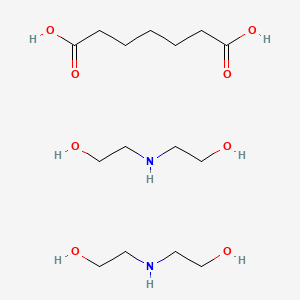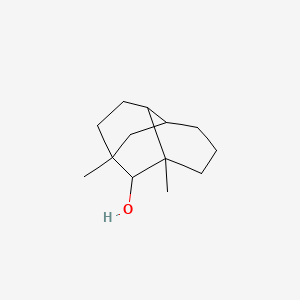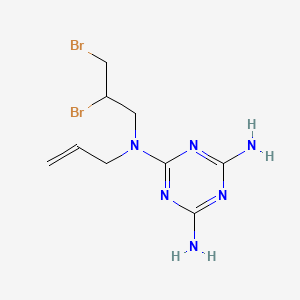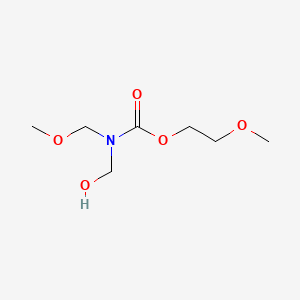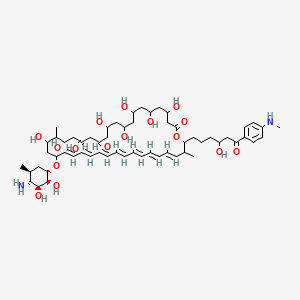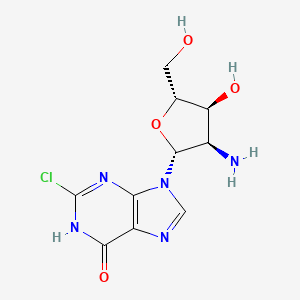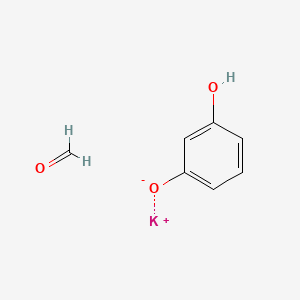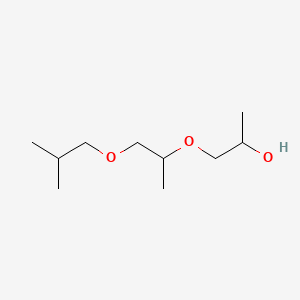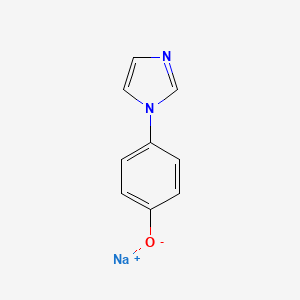
Sodium p-(1H-imidazol-1-yl)phenolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium p-(1H-imidazol-1-yl)phenolate is an organic compound with the molecular formula C9H7N2NaO. It is a sodium salt derivative of p-(1H-imidazol-1-yl)phenol, characterized by the presence of an imidazole ring attached to a phenol group. This compound is notable for its diverse applications in various scientific fields, including chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium p-(1H-imidazol-1-yl)phenolate typically involves the reaction of p-(1H-imidazol-1-yl)phenol with sodium hydroxide. The reaction is carried out in an aqueous medium, where the phenol group deprotonates to form the sodium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques .
化学反応の分析
Types of Reactions: Sodium p-(1H-imidazol-1-yl)phenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically target the imidazole ring, leading to the formation of dihydroimidazole derivatives.
Substitution: The phenolate group can participate in nucleophilic substitution reactions, especially with alkyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Alkyl halides and acyl chlorides are common reagents for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Alkylated or acylated phenolate derivatives.
科学的研究の応用
Sodium p-(1H-imidazol-1-yl)phenolate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of sodium p-(1H-imidazol-1-yl)phenolate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in metalloprotein studies. Additionally, the phenolate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .
類似化合物との比較
4-(1H-Imidazol-1-yl)phenol: Similar structure but lacks the sodium ion.
N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl): Contains a benzimidazole ring instead of an imidazole ring.
1-(4-Hydroxyphenyl)imidazole: Similar structure but without the sodium ion .
Uniqueness: Sodium p-(1H-imidazol-1-yl)phenolate is unique due to the presence of both the imidazole and phenolate groups, which confer distinct chemical reactivity and biological activity. Its sodium salt form enhances its solubility in water, making it more versatile for various applications .
特性
CAS番号 |
71662-40-3 |
|---|---|
分子式 |
C9H7N2NaO |
分子量 |
182.15 g/mol |
IUPAC名 |
sodium;4-imidazol-1-ylphenolate |
InChI |
InChI=1S/C9H8N2O.Na/c12-9-3-1-8(2-4-9)11-6-5-10-7-11;/h1-7,12H;/q;+1/p-1 |
InChIキー |
NCJDARDSMOQBNV-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CC=C1N2C=CN=C2)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



